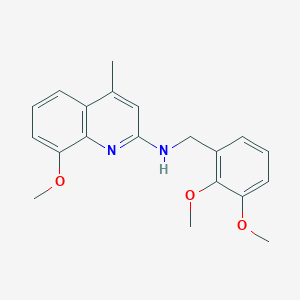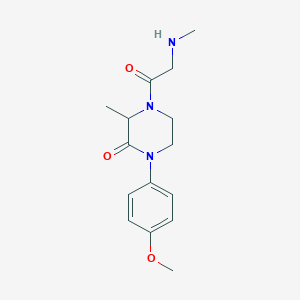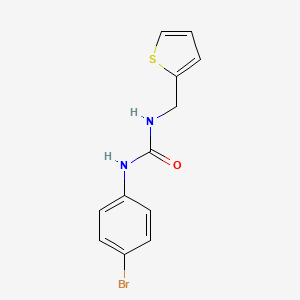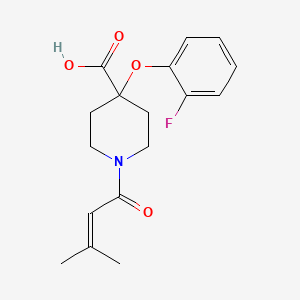![molecular formula C20H25N3O B5294383 4-{1-[1-(3-methoxyphenyl)-4-piperidinyl]-3-azetidinyl}pyridine](/img/structure/B5294383.png)
4-{1-[1-(3-methoxyphenyl)-4-piperidinyl]-3-azetidinyl}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{1-[1-(3-methoxyphenyl)-4-piperidinyl]-3-azetidinyl}pyridine, commonly known as AZD0328, is a novel pyridine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been the focus of numerous studies, which have explored its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
作用机制
AZD0328 acts as a selective positive allosteric modulator (PAM) of α7 nAChRs, which are highly expressed in the brain and play a crucial role in cognitive function. By binding to the allosteric site of α7 nAChRs, AZD0328 enhances receptor activity and increases the release of neurotransmitters, such as acetylcholine and glutamate. This leads to improved synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects
AZD0328 has been shown to have several biochemical and physiological effects, including improved cognitive function, enhanced memory, and reduced inflammation. In preclinical studies, AZD0328 has been found to increase the release of acetylcholine and glutamate, which are essential neurotransmitters for learning and memory. Additionally, AZD0328 has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, which are associated with neuroinflammation.
实验室实验的优点和局限性
AZD0328 has several advantages for lab experiments, including its high potency, selectivity, and specificity for α7 nAChRs. Its ability to cross the blood-brain barrier makes it suitable for studying the effects of α7 nAChRs in the brain. However, AZD0328 has some limitations, including its short half-life, which requires frequent dosing, and its potential for off-target effects, which may affect the interpretation of results.
未来方向
There are several future directions for research on AZD0328, including its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further studies are needed to explore the long-term effects of AZD0328, its safety profile, and its potential for drug interactions. Moreover, the development of novel AZD0328 analogs may lead to the discovery of more potent and selective α7 nAChR PAMs with improved pharmacokinetic properties.
Conclusion
In conclusion, AZD0328 is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Its ability to modulate the activity of α7 nAChRs has been identified as a key mechanism in its therapeutic effects. AZD0328 has several advantages for lab experiments, including its high potency, selectivity, and specificity for α7 nAChRs. However, further studies are needed to explore its potential therapeutic applications, safety profile, and pharmacokinetic properties.
合成方法
The synthesis of AZD0328 involves several steps, including the preparation of 3-azetidinone intermediate, which is then reacted with 3-methoxyphenylpiperidine to form the desired compound. The final product is obtained through purification and isolation techniques, such as column chromatography and recrystallization. The synthesis of AZD0328 has been optimized to ensure high yield and purity, making it suitable for further research.
科学研究应用
AZD0328 has been extensively studied for its potential therapeutic applications in various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Its ability to modulate the activity of nicotinic acetylcholine receptors (nAChRs) has been identified as a key mechanism in its therapeutic effects. AZD0328 has been shown to enhance cognitive function, improve memory, and reduce inflammation in preclinical studies.
属性
IUPAC Name |
4-[1-[1-(3-methoxyphenyl)piperidin-4-yl]azetidin-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-24-20-4-2-3-19(13-20)22-11-7-18(8-12-22)23-14-17(15-23)16-5-9-21-10-6-16/h2-6,9-10,13,17-18H,7-8,11-12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRCCAUZKAGOJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCC(CC2)N3CC(C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[1-(3-Methoxyphenyl)-4-piperidinyl]-3-azetidinyl}pyridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(dimethylamino)-8-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one dihydrochloride](/img/structure/B5294305.png)
![N-[3-(methylthio)phenyl]-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5294311.png)
![9-hydroxy-7-methyl-8-[(3-methyl-1-piperidinyl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5294315.png)

![4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B5294344.png)
![1-({[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5294345.png)

![3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5294360.png)
![2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B5294370.png)
amine hydrochloride](/img/structure/B5294379.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-2-(2-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5294394.png)
![1-{[1-({6-[4-(hydroxymethyl)phenyl]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5294398.png)
